molecular formula C19H30O2 B1516533 3-isobornylcyclohexyl acrylate CAS No. 903876-45-9

3-isobornylcyclohexyl acrylate

Cat. No.: B1516533
CAS No.: 903876-45-9
M. Wt: 290.4 g/mol
InChI Key: CDBRNGRSVNBVLJ-UHFFFAOYSA-N
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Description

3-isobornylcyclohexyl acrylate is a useful research compound. Its molecular formula is C19H30O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Carboxylic Acids and Esters

    Research indicates the synthesis of various carboxylic acids and esters from 6-methyl-5-hepten-2-one, leading to compounds containing a tetrahydropyran ring, which is structurally similar to 2-propenoic acid derivatives (Hanzawa et al., 2012).

  • Catalytic Processes

    The use of sulfuric acid esters as recyclable catalysts for silylation of hydroxyl groups demonstrates an application in catalysis, relevant to similar chemical structures (Farid, Saberi, & Niknam, 2011).

  • Radiopharmaceutical Synthesis

    The synthesis of high-affinity thromboxane A2/prostaglandin H2 receptor antagonists using radioiodination techniques relates to the research on esters with bicycloheptanyl structures (Mais et al., 1991).

  • Crystal Engineering

    The reaction of acids and pyridine to form co-crystals, which is significant in crystallography and materials science, can be connected to research on complex esters (Santra, Ghosh, & Biradha, 2008).

  • Plasticizer Identification

    Research on the identification of new generation plasticizers, such as cyclohexane dicarboxylic acid esters, is relevant to the study of similar ester compounds (Dziwiński, Poźniak, & Lach, 2017).

Mechanism of Action

Target of Action

It is known that this compound is an acrylate-based monomer used in the production of various polymers, coatings, and adhesives .

Mode of Action

The mode of action of 3-isobornylcyclohexyl acrylate involves its interaction with other compounds during the formation of polymers, coatings, and adhesives . It is known for its excellent adhesion properties, good chemical resistance, and low shrinkage, making it a popular choice for use in UV-curable coatings on various substrates such as plastics, metals, and wood .

Biochemical Pathways

It is known that acrylic polymers, which include this compound, can be degraded by certain microorganisms and enzymes . More research is needed to fully understand the biochemical pathways involved in this process.

Pharmacokinetics

It is known that this compound is insoluble in water but soluble in organic solvents such as alcohols and ketones . This suggests that its bioavailability could be influenced by the presence of these solvents.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a monomer in the formation of polymers, coatings, and adhesives . Its excellent adhesion properties, good chemical resistance, and low shrinkage contribute to the quality and durability of the products in which it is used .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known that this compound should be stored in a dry, cool place, away from sources of ignition and oxidizing agents . Additionally, it should be handled in a well-ventilated environment and direct contact should be avoided .

Properties

IUPAC Name

[3-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-5-18(20)21-15-8-6-7-13(9-15)17-11-14-10-16(17)12(2)19(14,3)4/h5,12-17H,1,6-11H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBRNGRSVNBVLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C1(C)C)CC2C3CCCC(C3)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10889242
Record name 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903876-45-9
Record name 3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl 2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903876-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)cyclohexyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903876459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10889242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-isobornylcyclohexyl acrylate
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3-isobornylcyclohexyl acrylate

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